

Application Note: Synthesis of (E)-5-Oxoundec-2-enenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-5-Oxoundec-2-enenitrile

Cat. No.: B15227247

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Abstract

This application note provides a detailed protocol for the synthesis of **(E)-5-Oxoundec-2-enenitrile**, a functionalized α,β -unsaturated nitrile. The synthesis employs a two-step sequence commencing with the preparation of the key intermediate, 3-oxooctanal, via the reduction of ethyl 3-oxooctanoate. The subsequent Horner-Wadsworth-Emmons (HWE) reaction of 3-oxooctanal with diethyl (cyanomethyl)phosphonate affords the target compound with high (E)-stereoselectivity. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require access to functionalized electrophilic intermediates.

Introduction

α,β -Unsaturated nitriles are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules through conjugate addition and cycloaddition reactions. The **(E)-5-Oxoundec-2-enenitrile**, with its combination of an electrophilic alkene, a nitrile, and a ketone functionality, is a valuable intermediate for the synthesis of various heterocyclic and carbocyclic systems. The Horner-Wadsworth-Emmons reaction is a widely utilized and reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer when using stabilized phosphonate ylides.^{[1][2]} This protocol details a practical approach to the synthesis of **(E)-5-Oxoundec-2-enenitrile**, providing a clear and reproducible procedure for its preparation.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained by passing through a column of activated alumina. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized by UV light or by staining with potassium permanganate. Column chromatography was performed using silica gel (230-400 mesh).

Synthesis of 3-Oxoocanal (Intermediate 1)

The synthesis of the aldehyde intermediate, 3-oxooctanal, can be achieved through the controlled reduction of a β -keto ester, such as ethyl 3-oxooctanoate. A common method for this transformation is the use of a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the diol.

Procedure:

- To a solution of ethyl 3-oxooctanoate (1.0 eq) in anhydrous toluene (0.2 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- Quench the reaction by the slow addition of methanol (2.0 eq), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
- Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 3-oxooctanal, which can be used in the next step without further purification.

Synthesis of (E)-5-Oxoundec-2-enenitrile (Target Compound)

The final step involves the Horner-Wadsworth-Emmons olefination of 3-oxooctanal with diethyl (cyanomethyl)phosphonate. The use of a non-coordinating base such as sodium hydride in an ethereal solvent typically provides high (E)-selectivity.[3]

Procedure:

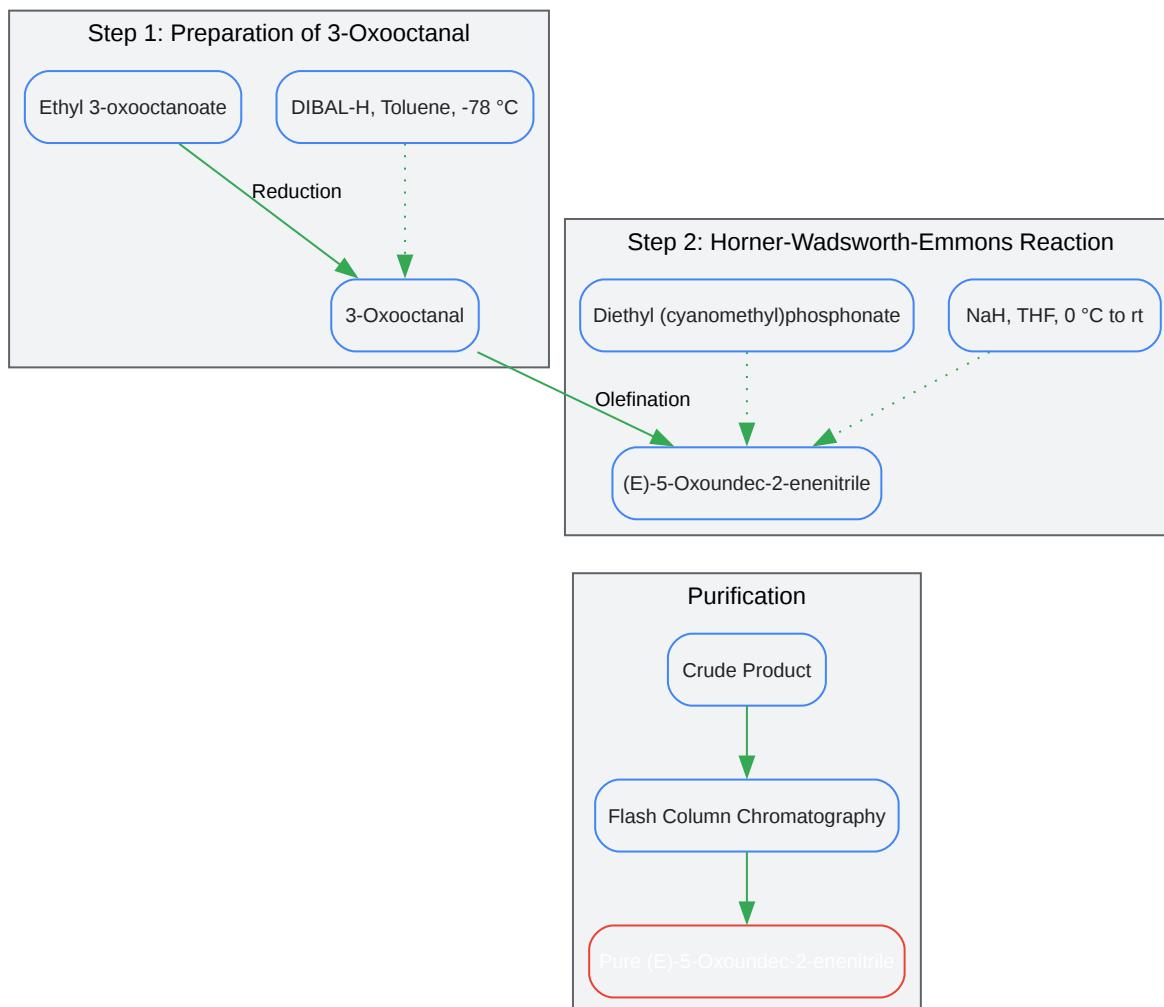
- To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, add a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF dropwise.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- Cool the resulting clear solution to 0 °C and add a solution of crude 3-oxooctanal (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
- Extract the mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield **(E)-5-Oxoundec-2-enenitrile**.

Data Presentation

Parameter	3-Oxoocanal	(E)-5-Oxoundec-2-enenitrile
Molecular Formula	C ₈ H ₁₄ O ₂	C ₁₁ H ₁₇ NO
Molecular Weight	142.20 g/mol	179.26 g/mol
Appearance	Colorless oil	Pale yellow oil
Yield	~85-95% (crude)	~70-85% (after purification)
Purity (by NMR)	>90%	>95%
¹ H NMR (CDCl ₃ , 400 MHz)	Predicted δ (ppm): 9.75 (t, 1H), 3.50 (s, 2H), 2.45 (t, 2H), 1.55 (m, 2H), 1.30 (m, 4H), 0.90 (t, 3H)	Predicted δ (ppm): 6.80 (dt, 1H), 5.60 (dt, 1H), 2.70 (t, 2H), 2.50 (t, 2H), 1.60 (m, 2H), 1.30 (m, 4H), 0.90 (t, 3H)
¹³ C NMR (CDCl ₃ , 101 MHz)	Predicted δ (ppm): 202.0, 200.0, 49.0, 43.0, 31.0, 23.0, 22.5, 14.0	Predicted δ (ppm): 209.0, 148.0, 117.0, 110.0, 42.0, 38.0, 31.0, 23.0, 22.5, 14.0
IR (thin film, cm ⁻¹)	Predicted ν (cm ⁻¹): 2950, 2870, 2720, 1725, 1715	Predicted ν (cm ⁻¹): 2960, 2930, 2870, 2225 (C≡N), 1715 (C=O), 1640 (C=C), 970 (E-alkene)[4][5]

Mandatory Visualization

Synthesis of (E)-5-Oxoundec-2-enenitrile

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Caption: Workflow for the synthesis of **(E)-5-Oxoundec-2-enenitrile**.

Conclusion

This application note outlines a reliable and efficient two-step protocol for the synthesis of **(E)-5-Oxoundec-2-enenitrile**. The methodology is based on well-established synthetic transformations, ensuring high yields and stereoselectivity. The detailed experimental procedures and compiled data will be a valuable resource for researchers requiring this versatile synthetic intermediate.

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